1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-butyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-4-13-21-18-8-6-5-7-17(18)20-19(21)14-22-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPZEBDXKVKUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the butyl group: The benzimidazole core can be alkylated using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the p-tolyloxy methyl group: This step involves the reaction of the benzimidazole derivative with p-tolyloxy methyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or arylated benzimidazole derivatives.
Scientific Research Applications
1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic, antifungal, or antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aryloxy/Alkoxy Substituents
- 6-Chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (Compound 67, ) Key Difference: Chlorine at position 6; lacks the 1-butyl group. Activity: Exhibited potent anticancer activity against A549 and A498 cell lines (IC₅₀ = 0.08 µM), comparable to methotrexate but with lower toxicity to normal cells. The chloro group may enhance electrophilicity, improving DNA interaction . Synthesis: Likely synthesized via condensation of o-phenylenediamine with substituted aldehydes, followed by alkylation (similar to methods in ).
- 2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole () Key Difference: Ethyl group at position 2; p-tolyloxy linked via a propyl chain. Reported in tuberculosis studies, but specific activity data are unavailable .
- 5(6)-Chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole (Compound 68, ) Key Difference: Hydroxyphenoxy substituent instead of p-tolyloxy. Activity: Similar anticancer potency (IC₅₀ = 0.08 µM) but with higher polarity due to the hydroxyl group, which may affect solubility and blood-brain barrier penetration .
Analogues with Thioether/Arylthio Substituents
Analogues with Halogen/Aryl Substitutions
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole () Key Difference: Fluorophenyl group at position 2; lacks alkyl chains. Fluorine’s electron-withdrawing effect may stabilize receptor-ligand interactions .
2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole ()
Analogues with Triazole/Thiazole Hybrids
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–e, ) Key Difference: Triazole-thiazole hybrids linked via phenoxymethyl bridges. Activity: Docking studies suggested strong binding to α-glucosidase, relevant for metabolic disorders. The triazole moiety may improve metabolic stability compared to simple benzimidazoles .
Data Tables
Table 1: Anticancer Activity of Selected Benzimidazoles
Table 2: Structural and Electronic Effects of Substituents
Biological Activity
1-Butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can be represented as follows:
This compound can be synthesized through various methods, including the Mannich reaction, which allows for the introduction of the butyl and tolyloxy groups onto the benzimidazole core.
Biological Activity Overview
The biological activities of benzimidazole derivatives have been extensively studied, revealing their potential in various therapeutic areas:
- Antimicrobial Activity : Benzimidazole derivatives exhibit significant antimicrobial properties against a range of pathogens. In particular, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis by interfering with mycolic acid metabolism, specifically targeting the MmpL3 protein involved in trehalose dimycolate synthesis .
- Antiproliferative Effects : Compounds within this class have demonstrated antiproliferative effects against cancer cell lines. For example, derivatives have shown promising results against MDA-MB-231 breast cancer cells, with some exhibiting IC50 values in the low micromolar range . The mechanism often involves inducing apoptosis through mitochondrial disruption and caspase activation .
- Antifungal Activity : Certain benzimidazole derivatives have also been evaluated for antifungal activity. They have shown moderate efficacy against Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MIC) indicating potential for therapeutic use in fungal infections .
The mechanisms by which 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole exerts its biological effects include:
- Inhibition of Mycolic Acid Synthesis : The compound's ability to inhibit MmpL3 leads to a decrease in mycolic acid synthesis, crucial for the integrity of the mycobacterial cell wall .
- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction is a key mechanism observed in antiproliferative studies .
- GABA-A Receptor Modulation : Some benzimidazoles act as positive allosteric modulators of GABA-A receptors, suggesting potential applications in treating neurological disorders .
Antitubercular Activity
A study demonstrated that 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole derivatives exhibit potent antitubercular activity at nanomolar concentrations. These compounds were effective against drug-resistant strains of M. tuberculosis, indicating their potential as novel therapeutic agents in tuberculosis treatment .
Anticancer Properties
In vitro studies on breast cancer cell lines revealed that specific benzimidazole derivatives could significantly inhibit cell proliferation. The most active compounds induced apoptosis, highlighting their potential as anticancer agents .
Data Summary
| Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Low nanomolar | Inhibition of MmpL3 and mycolic acid synthesis |
| Antiproliferative | MDA-MB-231 (breast cancer) | 8 - 12 | Induction of apoptosis via mitochondrial disruption |
| Antifungal | Candida albicans, Aspergillus niger | 64 | Disruption of fungal cell membrane integrity |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for regioselective preparation of 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole?
- Methodology : Click chemistry is a robust approach for regioselective synthesis. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables high-yield formation of 1,4-regioisomers under mild conditions (e.g., using diethyl phosphonate intermediates and propargyl derivatives). Solvent choice (e.g., DMF or THF) and catalyst loading (e.g., CuI) significantly influence yield and selectivity . Alternative routes involve condensation of substituted benzimidazoles with p-tolyloxymethyl halides in the presence of K₂CO₃, as demonstrated in analogous benzyl-imidazole syntheses .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are essential for confirming regiochemistry and substituent positions. For example, ¹H NMR can resolve signals for the butyl chain (δ ~0.8–1.6 ppm) and p-tolyloxy methylene (δ ~4.5–5.0 ppm) .
- HRMS : Validates molecular formula and purity (e.g., m/z matching within 5 ppm error) .
- IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in the benzimidazole core) .
Q. How can thermal stability and decomposition profiles be assessed?
- Methodology : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) determine decomposition temperatures and stability. For related benzimidazoles, decomposition typically occurs above 250°C, with mass loss steps corresponding to side-chain fragmentation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic and nonlinear optical (NLO) properties of this compound?
- Methodology :
- DFT Setup : Use B3LYP/6-31G* for geometry optimization and electronic property calculations. Include exact exchange terms (as in Becke’s 1993 functional) for improved thermochemical accuracy .
- NLO Analysis : Calculate polarizability (⟨α⟩) and hyperpolarizability (βₜₒₜ) using CAM-B3LYP or ωB97XD functionals. Substituents like the p-tolyloxy group enhance charge transfer, increasing βₜₒₜ values .
- Validation : Compare computed UV-vis spectra (TD-DFT) with experimental data to confirm electronic transitions .
Q. What strategies resolve contradictions in biological activity data for structurally similar benzimidazoles?
- Methodology :
- SAR Studies : Systematically vary substituents (e.g., methyl, nitro, or fluoro groups) and evaluate activity. For example, shifting a methyl group from the 6- to 5-position on the benzimidazole core can abolish GABA-A receptor modulation .
- Docking Simulations : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., EGFR or GABA-A receptors). Focus on hydrogen bonding (e.g., between the benzimidazole N-H and receptor residues) and steric effects .
- In Vitro Validation : Prioritize compounds with low IC₅₀ in cytotoxicity assays (e.g., MTT) and confirm target engagement via Western blotting .
Q. How does crystallography inform the design of benzimidazole-based coordination complexes?
- Methodology :
- Crystal Growth : Use slow evaporation of DCM/MeOH solutions to obtain single crystals. For example, the title compound’s analog (2-p-tolyl-1-p-tolylmethyl-1H-benzimidazole) crystallizes in a monoclinic system (space group P2₁/c) with π-π stacking between aromatic rings .
- X-ray Diffraction : Refine structures with SHELXL and analyze intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) using Mercury .
Q. What experimental and computational approaches optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodology :
- LogP Calculation : Use ChemDraw or ACD/Labs to predict lipophilicity. Introduce polar groups (e.g., hydroxyl or methoxy) to improve aqueous solubility .
- ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability and toxicity. For instance, bulky substituents (e.g., biphenyl groups) may reduce CYP450 metabolism .
- Prodrug Design : Mask polar functionalities (e.g., as esters) to enhance membrane permeability, as seen in proton-pump inhibitors like rabeprazole .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in benzimidazole synthesis and characterization?
- Methodology :
- Detailed Protocols : Report exact stoichiometry (e.g., 1.1 equiv of DMP for oxidations) and reaction times (e.g., 12 h for tosylation reactions) .
- Purity Checks : Use HPLC (≥95% purity, tR consistency) and elemental analysis (C, H, N within 0.4% of theoretical values) .
- Open Data : Share crystallographic data (CCDC deposition codes, e.g., 1038591) and spectral libraries for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
